molecular formula C16H15N7O4S4 B11518367 Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11518367
M. Wt: 497.6 g/mol
InChI Key: HSJMYGUWRCWZCF-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-{2-[(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with acetic anhydride to form an intermediate, which is then reacted with 4-aminobenzoic acid methyl ester under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

METHYL 4-{2-[(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

METHYL 4-{2-[(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE stands out due to its unique structure, which provides enhanced biological activity and specificity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C16H15N7O4S4

Molecular Weight

497.6 g/mol

IUPAC Name

methyl 4-[[2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H15N7O4S4/c1-27-12(26)8-2-4-9(5-3-8)18-10(24)6-29-16-23-21-14(31-16)19-11(25)7-28-15-22-20-13(17)30-15/h2-5H,6-7H2,1H3,(H2,17,20)(H,18,24)(H,19,21,25)

InChI Key

HSJMYGUWRCWZCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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